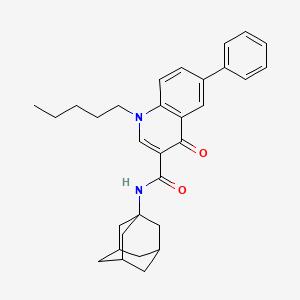

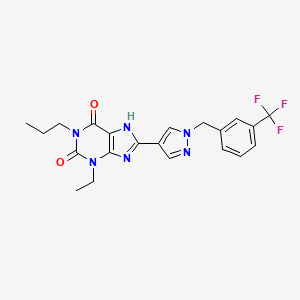

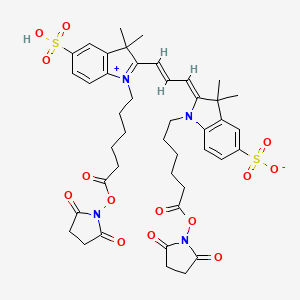

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, the synthesis of adamantane derivatives often involves various transformations1. For example, the synthesis of adamant-1-yl tripeptides involved the preparation of l- and d-(adamant-1-yl)-Gly-l-Ala-d-isoGln peptides2.Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane cage, which provides conformational rigidity, lipophilicity, and an approximately spherical shape1. This unique structure often improves the pharmacological properties of the compounds it is introduced into1.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For instance, the photo-Brook rearrangement of (adamant-1-yl-carbonyl)-tris(trimethylsilyl)silane was followed using in situ IR detection of photoreactions induced by the light of LEDs at appropriate wavelengths3.Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely. However, they often exhibit increased lipophilicity due to the adamantane moiety1.Applications De Recherche Scientifique

Metabolic Profiling and Stability

Research on closely related compounds, such as synthetic cannabinoids and derivatives, includes studies on metabolic profiling using human hepatocytes and liver microsomes to assess metabolic stability and identify metabolites. These studies are crucial for understanding the pharmacokinetics and potential toxicological profiles of novel synthetic compounds (Gandhi et al., 2015).

Antimicrobial and Antitubercular Activities

Several studies have focused on the synthesis and evaluation of derivatives with adamantyl groups for their antimicrobial and antitubercular activities. This includes the creation of compounds that exhibit broad-spectrum antibacterial activity and potential applications in combating pathogenic bacteria and fungi (Al-Wahaibi et al., 2017; Monga et al., 2004).

Physicochemical Modulation of CB2 Receptor Ligands

Investigations into the modulation of physicochemical profiles of cannabinoid receptor ligands have led to the development of derivatives with improved solubility and pharmacodynamic properties. Such research highlights the potential of structural modifications in enhancing the therapeutic profiles of synthetic compounds (Mugnaini et al., 2012).

Synthesis of Novel Materials

The synthesis of new materials, such as polyamide-imides containing adamantyl groups, demonstrates the versatility of adamantyl-containing compounds in materials science. These materials exhibit desirable properties like high thermal stability and mechanical strength, making them suitable for advanced applications (Liaw & Liaw, 2001).

Safety And Hazards

The safety and hazards associated with adamantane derivatives can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for detailed information4.

Orientations Futures

The unique properties of the adamantane moiety encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications1.

Please note that this is a general analysis based on the adamantane moiety and its derivatives. For a comprehensive analysis of the specific compound “N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide”, more specific information or studies would be needed.

Propriétés

IUPAC Name |

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJISJDTJJYBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

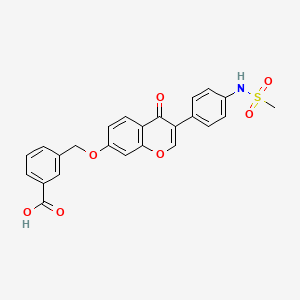

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)

![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)